![molecular formula C14H24O5 B12551303 Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol CAS No. 144066-85-3](/img/structure/B12551303.png)
Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[45]dec-7-en-7-yl)methanol is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol typically involves multiple steps. One common method starts with the formation of the dioxaspiro ring system through a cyclization reaction. This is followed by the introduction of the trimethyl group and the methanol moiety through subsequent reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield.
化学反应分析
Types of Reactions
Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, with specific temperatures, pressures, and solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, the compound can be used as a precursor for the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, but it generally involves the formation of stable complexes with target molecules.
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: This compound shares the dioxaspiro ring system but lacks the trimethyl group and methanol moiety.
Trimethylmethanol: This compound contains the trimethyl group and methanol moiety but lacks the dioxaspiro ring system.
Uniqueness
The uniqueness of acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol lies in its combination of structural features. The presence of the dioxaspiro ring system, trimethyl group, and methanol moiety gives it distinct chemical and physical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
144066-85-3 |
|---|---|
分子式 |
C14H24O5 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol |
InChI |
InChI=1S/C12H20O3.C2H4O2/c1-9-4-5-12(14-6-7-15-12)11(2,3)10(9)8-13;1-2(3)4/h13H,4-8H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
FKGPBKPGECPJAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2(CC1)OCCO2)(C)C)CO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one](/img/structure/B12551223.png)

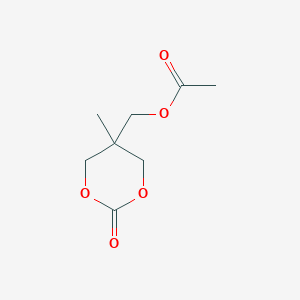
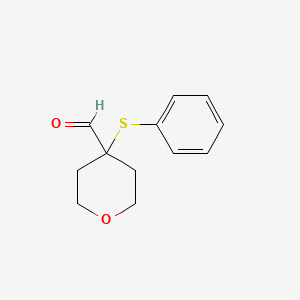
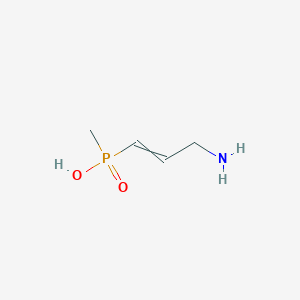
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)

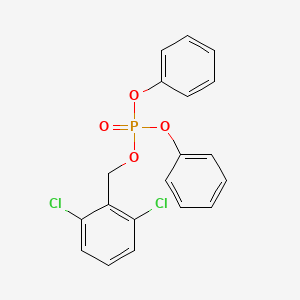
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
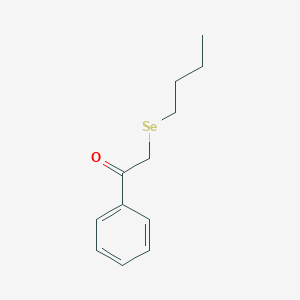
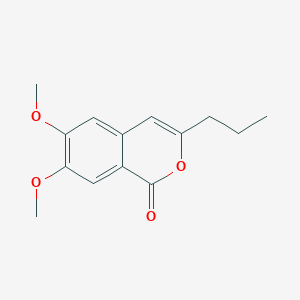

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
